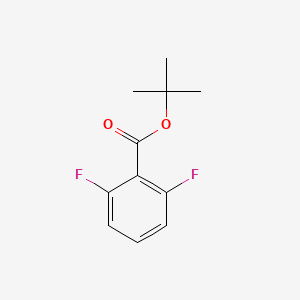

Tert-butyl 2,6-difluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWSBCQEUNHANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 2,6-difluorobenzoate can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents for these reactions include nucleophiles such as amines or thiols.

Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Substitution: Formation of substituted benzoates.

Reduction: Formation of 2,6-difluorobenzyl alcohol.

Oxidation: Formation of 2,6-difluorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2,6-difluorobenzoate is used as a building block in organic synthesis. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new synthetic methodologies and the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-difluorobenzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing fluorine atoms. This activation facilitates nucleophilic attack at the ortho and para positions relative to the fluorine atoms. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, where the fluorine atoms may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Substitution Pattern and Physicochemical Properties

The position and number of fluorine atoms significantly influence molecular properties. Key structural analogs include:

| Compound | Fluorine Positions | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| Methyl 2,6-difluorobenzoate | 2,6- | 172.13 | 209.2 | 1.3 | Tracer studies, synthesis |

| tert-Butyl 3,5-difluorobenzoate | 3,5- | 216.20* | ~250* | ~1.2* | Pharmaceutical intermediates |

| tert-Butyl 2,4-difluorobenzoate | 2,4- | 216.20* | ~240* | ~1.2* | Agrochemical research |

| 2,3,6-Trifluorobenzoate derivatives | 2,3,6- | Varies | N/A | N/A | High-yield synthesis |

*Estimated based on tert-butyl group contributions.

- Symmetry Effects : The 2,6-difluoro substitution creates a para-symmetrical structure, enhancing crystallinity and thermal stability compared to 3,5- or 2,4-isomers .

- Boiling Point : Tert-butyl esters generally exhibit higher boiling points than methyl analogs due to increased molecular weight and hydrophobic interactions .

- Stability : The tert-butyl group offers superior resistance to hydrolysis compared to methyl esters, critical for prolonged shelf-life in pharmaceuticals .

Antitumor Activity

Di-n-butyltin 2,6-difluorobenzoate derivatives demonstrated remarkable in vitro activity:

- MCF-7 Breast Cancer Cells : Equipotent to mitomycin C (ID₅₀ ≈ 0.02 µg/mL).

- WiDr Colon Cancer Cells : Superior to cisplatin (ID₅₀ ≈ 0.05 µg/mL vs. 0.1 µg/mL) .

In contrast, 4-hydroxy-3-methoxybenzoate analogs showed high activity but lower specificity, highlighting the importance of fluorine positioning for target engagement .

Reaction Pathways and Catalytic Performance

In decarboxylative cross-coupling reactions, potassium 2,6-difluorobenzoate (1b) demonstrated efficient coupling yields under optimized conditions. Key observations:

Biological Activity

Tert-butyl 2,6-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12F2O2

- Molar Mass : 230.21 g/mol

- Chemical Structure : The compound features a tert-butyl group and two fluorine atoms positioned at the 2 and 6 positions of a benzoate moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structural features exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, derivatives of benzoic acid have shown potential in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research suggests that certain fluorinated benzoates can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation or microbial metabolism.

- Receptor Modulation : It could interact with cellular receptors that regulate inflammatory responses or microbial defense mechanisms.

- Membrane Disruption : Fluorinated compounds often exhibit increased lipophilicity, which may enhance their ability to disrupt microbial membranes.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various benzoate derivatives found that this compound demonstrated significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential use in developing new antimicrobial agents. -

Anti-inflammatory Research :

In vitro assays have shown that this compound can reduce the production of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Tert-butyl 3,5-difluorobenzoate | 467442-11-1 | Antimicrobial and anti-inflammatory |

| Tert-butyl 4-fluorobenzoate | 889858-12-2 | Moderate antimicrobial activity |

| Ethyl 5-bromo-2-fluorobenzoate | 612835-53-7 | Low antimicrobial activity |

This table illustrates how this compound compares to other related compounds in terms of biological activity.

Q & A

Q. What are the most reliable synthetic routes for preparing tert-butyl 2,6-difluorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of 2,6-difluorobenzoic acid with tert-butanol under acidic catalysis. For example, sodium 2,6-difluorobenzoate can be synthesized by reacting 2,6-difluorobenzoic acid with NaOH in ethanol/water (5:1), followed by solvent removal (quantitative yield) . For tert-butyl esterification, coupling agents like DCC/DMAP or acid chlorides (e.g., SOCl₂) are used. Reaction conditions (temperature, solvent polarity, and catalyst) critically impact yields; for instance, hydroxylamine hydrochloride reactions with methyl 2,6-difluorobenzoate yield 65% under optimized reflux conditions . Table : Key Reaction Parameters

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 2,6-Difluorobenzoic acid | NaOH (EtOH/H₂O) | ~100% | |

| Methyl 2,6-difluorobenzoate | NH₂OH·HCl, reflux | 65% |

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct fluorine coupling patterns (e.g., ¹H NMR δ 7.14–7.25 ppm for aromatic protons in DMSO-d₆) and tert-butyl signals (δ 1.3–1.5 ppm) confirm structure .

- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1744 cm⁻¹, while C-F bonds show absorption near 1234–1134 cm⁻¹ .

- Mass Spectrometry : HRMS (ESI) provides accurate mass confirmation (e.g., m/z 328.13 for a derivative in ).

Q. How does the substitution pattern of fluorines in this compound affect its reactivity compared to other difluorobenzoates?

- Methodological Answer : The 2,6-difluoro substitution creates steric hindrance and electron-withdrawing effects, reducing nucleophilic aromatic substitution (NAS) at the para position. For example, methyl 2,6-difluoro-3-methylbenzoate exhibits higher stability in acidic conditions than 2,4-difluoro isomers due to reduced ring activation . Comparative studies using Hammett constants or computational modeling (e.g., DFT) can quantify electronic effects .

Advanced Research Questions

Q. What coordination chemistry applications exist for 2,6-difluorobenzoate ligands, particularly with lanthanides?

- Methodological Answer : 2,6-Difluorobenzoate acts as a bridging ligand in lanthanide metal-organic frameworks (MOFs). For example, Er(III) complexes form extended chains via μ₂-bridging carboxylates, with crystal structures resolved by X-ray diffraction (space group P-1, coordination number 8) . Stability studies (TGA/DSC) and photoluminescence assays reveal potential for optical materials .

Q. How do fluorine substituents influence the lipophilicity and biological activity of this compound derivatives?

- Methodological Answer : Fluorine atoms enhance lipophilicity (logP ↑) and metabolic stability. In drug design, this compound derivatives are intermediates for BRAF/HDAC inhibitors. For example, sulfonamide derivatives (e.g., compound 14a) show improved cellular uptake (logD ~2.5) and kinase inhibition (IC₅₀ < 100 nM) . Radiolabeling (e.g., ¹⁸F-PET tracers) can track biodistribution .

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

- Methodological Answer : Competing NAS and radical pathways require controlled conditions:

- Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration/sulfonation to the meta position .

- Photocatalysis : Visible-light-mediated C-H functionalization (e.g., arylation) avoids steric hindrance at 2,6-positions .

Case Study : Methyl 2,6-difluoro-3-methylbenzoate undergoes selective bromination at the 4-position using NBS/AIBN .

Q. How can crystallographic data improve the design of this compound-based materials?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., F···H hydrogen bonds) that stabilize MOFs. For Er(III) complexes, bond lengths (Er-O ≈ 2.3 Å) and angles inform ligand field strength . Pair distribution function (PDF) analysis further probes amorphous phases in bulk materials.

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.